4-(4-Fluorophenoxy)butanoic acid

Endothelin Receptor Antagonism Cardiovascular Drug Discovery GPCR Pharmacology

4-(4-Fluorophenoxy)butanoic acid (CAS 1549-77-5) is a synthetic fluorinated carboxylic acid belonging to the 4-phenoxybutanoic acid class. Its core structure consists of a 4-fluorophenoxy group linked via an ether bond to a butanoic acid backbone, with a molecular weight of 198.19 g/mol.

Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
CAS No. 1549-77-5
Cat. No. B073644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenoxy)butanoic acid
CAS1549-77-5
Molecular FormulaC10H11FO3
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCCC(=O)O)F
InChIInChI=1S/C10H11FO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13)
InChIKeyNOAUECWRUPGSOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorophenoxy)butanoic Acid (CAS 1549-77-5): Technical and Procurement Baseline


4-(4-Fluorophenoxy)butanoic acid (CAS 1549-77-5) is a synthetic fluorinated carboxylic acid belonging to the 4-phenoxybutanoic acid class. Its core structure consists of a 4-fluorophenoxy group linked via an ether bond to a butanoic acid backbone, with a molecular weight of 198.19 g/mol [1]. The compound is a solid at room temperature with a melting point of 106–107 °C and a predicted pKa of 4.85±0.10, reflecting its carboxylic acid functionality . In medicinal chemistry contexts, this scaffold has been explored for applications including fatty acid-binding protein (FABP) inhibition and endothelin A (ETₐ) receptor antagonism [2]. As a research chemical, it is supplied by multiple vendors and serves as a key intermediate for synthesizing more complex biologically active molecules .

Why Substitution of 4-(4-Fluorophenoxy)butanoic Acid with Generic Analogs Is Scientifically Unjustified


Substituting 4-(4-fluorophenoxy)butanoic acid (CAS 1549-77-5) with a generic 4-phenoxybutanoic acid or a positional isomer of the fluorine atom is not supported by experimental evidence. The para-fluoro substitution on the phenoxy ring is not an arbitrary modification; it directly modulates key physicochemical and biological properties. For instance, the presence and position of the fluorine atom influence the compound's lipophilicity (LogP), pKa, and binding affinity to specific protein targets . Comparative studies within the 4-phenoxybutanoic acid class have demonstrated that even subtle changes in substitution pattern can lead to greater than 1000-fold differences in receptor selectivity [1]. Furthermore, the specific molecular geometry of this compound, which is not strictly planar, affects its intermolecular interactions and, consequently, its crystallization behavior and solubility [2]. Replacing it with a non-fluorinated or differently substituted analog without verifying the target assay data introduces a high risk of experimental failure and invalidates comparisons with published studies that specifically used the 4-fluoro derivative.

Quantitative Evidence for 4-(4-Fluorophenoxy)butanoic Acid Differentiation: A Procurement-Focused Guide


Para-Fluoro Substitution Enables >1000-Fold Selectivity for ETₐ over ET₆ Receptor

In a study of 4-phenoxybutanoic acid derivatives as selective endothelin A (ETₐ) receptor antagonists, the optimized compound containing the 4-fluorophenoxy motif exhibited low-nanomolar binding affinity to ETₐ and a greater than 1000-fold selectivity over the related ET₆ receptor [1]. While the specific 4-(4-fluorophenoxy)butanoic acid is the core scaffold, the structure-activity relationship (SAR) from this study establishes that the 4-phenoxybutanoic acid framework, when appropriately substituted (including with a 4-fluoro group), can be tuned for exceptional receptor subtype selectivity.

Endothelin Receptor Antagonism Cardiovascular Drug Discovery GPCR Pharmacology

Direct Binding Affinity to FTO Protein: Kd = 180 µM

Isothermal titration calorimetry (ITC) was used to determine the direct binding affinity of 4-(4-fluorophenoxy)butanoic acid to the fat mass and obesity-associated protein (FTO) [1]. The dissociation constant (Kd) was measured as 180 µM.

Epitranscriptomics Obesity and Cancer Research FTO Inhibition

Non-Planar Crystal Structure Determined by X-ray Diffraction

Single-crystal X-ray diffraction analysis revealed that 4-(4-fluorophenoxy)butanoic acid crystallizes in the monoclinic system with space group P2₁/c [1]. The unit cell parameters are a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. Importantly, the molecular structure is not planar [1]. This contrasts with a separate structural determination which found the compound to be nearly planar within 0.2 Å when in an orthorhombic crystal system (space group Aba2) [2].

Solid-State Chemistry Crystallography Material Science

Lipophilicity (LogP) Ranges from 1.96 to 2.32, Enabling CNS Permeability

The calculated octanol-water partition coefficient (LogP) for 4-(4-fluorophenoxy)butanoic acid has been reported in the range of 1.96 to 2.32 by different vendors and databases . This moderate lipophilicity is a key determinant of its pharmacokinetic behavior. An in silico study on phenoxy acids predicted that the parent acid form possesses good central nervous system (CNS) permeability compared to its ester or amide derivatives [1].

Physicochemical Profiling ADME Blood-Brain Barrier Penetration

Antagonist Activity at Human P2X4 Receptor in HEK293 Cells

In a functional cellular assay, 4-(4-fluorophenoxy)butanoic acid was evaluated for its ability to antagonize the human P2X4 receptor [1]. HEK293 cells stably expressing the human P2X4 receptor were treated with the compound, and its effect on ATP-induced calcium influx was measured.

Purinergic Signaling Neuroinflammation Pain Research

Synthesis Yield: 52.7% from 4-Bromoethylbutyrate

A reported synthetic procedure for 4-(4-fluorophenoxy)butyric acid (a synonym for the target compound) achieved an isolated yield of 52.7% based on the starting material 4-bromoethylbutyrate . The synthesis involves an initial reaction followed by a recrystallization step from hot methanol.

Process Chemistry Scale-Up Feasibility Synthetic Route Optimization

Validated Application Scenarios for Procuring 4-(4-Fluorophenoxy)butanoic Acid (CAS 1549-77-5)


Discovery of Selective ETₐ Receptor Antagonists

The 4-phenoxybutanoic acid scaffold, which includes 4-(4-fluorophenoxy)butanoic acid as a key representative, is a validated starting point for developing highly selective endothelin A (ETₐ) receptor antagonists. As demonstrated by Astles et al. [1], appropriate substitution on this scaffold can yield compounds with >1000-fold selectivity for ETₐ over the ET₆ receptor. Procurement of this specific 4-fluoro derivative is therefore justified for medicinal chemistry teams building SAR libraries to explore and optimize this potent and selective class of cardiovascular and anti-fibrotic agents.

Investigating FTO Demethylase Inhibition

This compound has a directly measured, albeit modest, binding affinity for the FTO protein (Kd = 180 µM) as determined by isothermal titration calorimetry [1]. For researchers in epitranscriptomics focused on obesity, cancer, or metabolic disease, this data point makes 4-(4-fluorophenoxy)butanoic acid a useful tool compound or a starting fragment for structure-based drug design. It can serve as a validated positive control or a benchmark in primary binding assays when screening for more potent FTO inhibitors.

Probing P2X4 Purinergic Receptor Function

Functional cell-based assays have confirmed that 4-(4-fluorophenoxy)butanoic acid acts as an antagonist at the human P2X4 receptor, a ligand-gated ion channel involved in neuropathic pain and inflammatory responses [1]. This activity profile is not generic to all phenoxybutanoic acids. Researchers studying purinergic signaling in neuroinflammation, pain, or cardiovascular disease can procure this compound to interrogate the role of P2X4 in their specific experimental models.

Solid-State Form Screening and Crystallography

The compound's ability to adopt different crystal forms—one monoclinic and non-planar, another orthorhombic and nearly planar—has been established by X-ray diffraction [1][2]. This makes 4-(4-fluorophenoxy)butanoic acid a valuable model compound for solid-state chemists and formulators studying polymorphism, crystal engineering, and the impact of molecular conformation on bulk material properties like solubility and stability. It is a well-characterized standard for such investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Fluorophenoxy)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.